Cas no 1240528-68-0 ((4-bromo-2-fluorophenyl)methanesulfonyl fluoride)

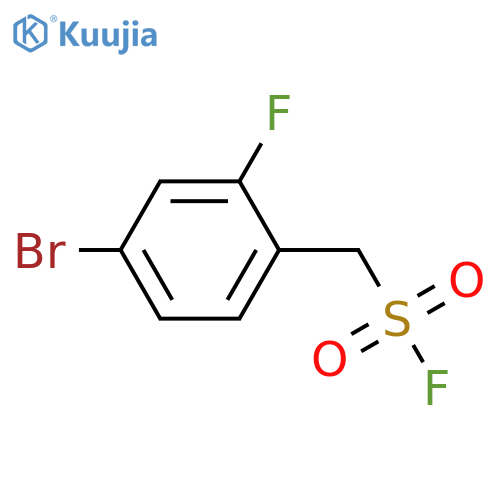

1240528-68-0 structure

商品名:(4-bromo-2-fluorophenyl)methanesulfonyl fluoride

CAS番号:1240528-68-0

MF:C7H5BrF2O2S

メガワット:271.079207181931

CID:4579929

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- BOYHGJVWBKVNRT-UHFFFAOYSA-N

- (4-Bromo-2-fluorophenyl)methanesulfonyl Fluoride

- (4-bromo-2-fluorophenyl)methanesulfonyl fluoride

-

- インチ: 1S/C7H5BrF2O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2

- InChIKey: BOYHGJVWBKVNRT-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(Br)C=C1F)S(F)(=O)=O

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | VS-0033-10MG |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-64563-0.05g |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | 95% | 0.05g |

$101.0 | 2023-04-30 | |

| Enamine | EN300-64563-5.0g |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | 95% | 5g |

$1530.0 | 2023-04-30 | |

| Key Organics Ltd | VS-0033-5MG |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| TRC | B803523-50mg |

(4-Bromo-2-fluorophenyl)methanesulfonyl Fluoride |

1240528-68-0 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Key Organics Ltd | VS-0033-1MG |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077636-5g |

(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | 95% | 5g |

¥7644.0 | 2023-04-04 | |

| Aaron | AR01A9Z6-50mg |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | 95% | 50mg |

$164.00 | 2025-02-09 | |

| 1PlusChem | 1P01A9QU-2.5g |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | 95% | 2.5g |

$1334.00 | 2025-03-04 | |

| 1PlusChem | 1P01A9QU-100mg |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |

1240528-68-0 | 95% | 100mg |

$237.00 | 2025-03-04 |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1240528-68-0 ((4-bromo-2-fluorophenyl)methanesulfonyl fluoride) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量